![molecular formula C13H16N2O2S B401427 (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid CAS No. 312929-75-2](/img/structure/B401427.png)
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid
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Overview
Description
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid, also known as BSB, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. BSB is a benzimidazole derivative that has a butylsulfanyl group attached to it. It has been found to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising biological activities. However, there are some limitations to working with this compound. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, this compound has not been extensively tested in animal models, and its safety profile has not been fully established.
Future Directions
There are several potential future directions for research on (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Additionally, more research is needed to fully understand the safety and toxicity profile of this compound.
Synthesis Methods
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid can be synthesized through a multistep process involving the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with 2-aminobenzoic acid in the presence of a catalyst to obtain the final product.
Scientific Research Applications
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human cells. Another study demonstrated that this compound had anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-(2-butylsulfanylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-3-8-18-13-14-10-6-4-5-7-11(10)15(13)9-12(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVWBSXUPRXRNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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